molecular formula C20H32Ti B13409765 Dimethylbis(t-butylcyclopentadienyl)titanium(IV)

Dimethylbis(t-butylcyclopentadienyl)titanium(IV)

Cat. No.: B13409765
M. Wt: 320.3 g/mol
InChI Key: AHKRHRZBKKHTFG-UHFFFAOYSA-N
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Description

Dimethylbis(t-butylcyclopentadienyl)titanium(IV) (CAS: 79376-38-8 or 216107-76-5) is a titanium(IV) complex with the formula [(C₄H₉)C₅H₄]₂Ti(CH₃)₂. It features two t-butylcyclopentadienyl (Cp*) ligands and two methyl groups, forming a distorted tetrahedral geometry. The compound is a yellow-orange powder, highly sensitive to air and moisture, requiring storage under inert conditions . Its molecular weight is 320.35 g/mol, with a calculated LogP value of 6.34, indicating significant hydrophobicity . Primarily used as a catalyst in organic synthesis and polymerization, its sterically bulky t-butyl groups enhance stability and modulate reactivity .

Properties

Molecular Formula

C20H32Ti

Molecular Weight

320.3 g/mol

InChI

InChI=1S/2C9H13.2CH3.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H3;/q;;2*-1;+2

InChI Key

AHKRHRZBKKHTFG-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Ti+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylbis(t-butylcyclopentadienyl)titanium(IV) can be synthesized through the reaction of t-butylcyclopentadienyl lithium with titanium tetrachloride, followed by the addition of methyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and handling measures. The compound is produced in high purity, often exceeding 98%, to ensure its effectiveness in various applications .

Chemical Reactions Analysis

Types of Reactions

Dimethylbis(t-butylcyclopentadienyl)titanium(IV) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include titanium dioxide, substituted organometallic complexes, and reduced titanium species .

Scientific Research Applications

Scientific Research Applications of Dimethylbis(t-butylcyclopentadienyl)titanium(IV)

Dimethylbis(t-butylcyclopentadienyl)titanium(IV), also known as Dimethylbis(tert-butylcyclopentadienyl)titanium(IV), is an organometallic compound with the molecular formula C20H32Ti . This compound has a CAS number of 79376-38-8 and a molecular weight of 320.35 g/mol . It typically appears as red to orange crystals or powder . Dimethylbis(t-butylcyclopentadienyl)titanium(IV) is used in various applications, including electronic and optoelectronic thin films, functional and protective coatings, catalysis, energy generation and storage, and MEMS and nanomaterials .

Applications

  • Electronic/Opto-Electronic Thin Films: Dimethylbis(t-butylcyclopentadienyl)titanium(IV) is utilized as a precursor material in the deposition of thin films for electronic and optoelectronic devices .
  • Functional/Protective Coatings: This compound can be employed in creating functional and protective coatings . These coatings can modify surface properties, enhance durability, or provide a barrier against environmental factors.
  • Catalysis: Dimethylbis(t-butylcyclopentadienyl)titanium(IV) can act as a catalyst in various chemical reactions . Catalysts speed up reactions without being consumed in the process, making them valuable in industrial chemistry and pharmaceuticals .
  • Energy Generation/Storage: The applications extend to the field of energy, where Dimethylbis(t-butylcyclopentadienyl)titanium(IV) is used in energy generation and storage technologies .
  • MEMS & Nanomaterials: In the realm of miniaturization, this compound is used in the fabrication of microelectromechanical systems (MEMS) and nanomaterials .

Mechanism of Action

The mechanism by which Dimethylbis(t-butylcyclopentadienyl)titanium(IV) exerts its effects involves the coordination of the titanium center with various ligands. This coordination allows the compound to participate in catalytic cycles, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include interactions with organic substrates and the activation of small molecules .

Comparison with Similar Compounds

Comparison with Similar Titanium(IV) Complexes

Ligand Variations

Bis(cyclopentadienyl)titanium(IV) Chloride Derivatives
  • Example : [(η⁵-C₅H₅)₂TiCl(L)] complexes (L = Schiff base ligands).
  • Synthesis : Reacting bis(cyclopentadienyl)titanium(IV) dichloride with Schiff bases derived from 5-substituted aryl-oxadiazole and indoline-dione in tetrahydrofuran (THF) with triethylamine .
  • Applications : Demonstrated antimicrobial activity, unlike dimethylbis(t-butylCp)Ti(IV), which is primarily catalytic .
  • Key Difference: Schiff base ligands introduce nitrogen donors, altering electronic properties and biological activity.
Difluorobis(cyclopentadienyl)titanium(IV)
  • Structure : [(η⁵-C₅H₅)₂TiF₂].
  • Properties : Fluoride ligands increase electrophilicity and thermal stability compared to methyl groups. Used in surface chemistry studies (Langmuir interactions) .
Bis(cyclopentadienyl)titanium(IV) Bis(trifluoromethanesulfonate)
  • Formula : [(η⁵-C₅H₅)₂Ti(OTf)₂] (OTf = triflate).
  • Reactivity : Triflate ligands are excellent leaving groups, enhancing catalytic activity in electrophilic reactions. Requires storage at 2–8°C under inert conditions due to high sensitivity .

Substituent Effects on Cyclopentadienyl Ligands

Bis(t-butylcyclopentadienyl)titanium Dichloride
  • Formula : [(t-BuCp)₂TiCl₂].
  • Role : A precursor for synthesizing dimethylbis(t-butylCp)Ti(IV). Chloride ligands are more labile than methyl, enabling ligand substitution reactions .
Pentamethylcyclopentadienyltitanium Complexes
  • Example : CpTi(OCH₂C₆F₅)₃ (Cp = C₅Me₅).
  • Comparison : Increased steric bulk from methyl groups vs. t-butyl in dimethylbis(t-butylCp)Ti(IV). Cp* complexes show higher thermal stability and are used in dinuclear catalysis .

Titanium(IV) Complexes with Chelating Ligands

Oxobis(tetramethylheptanedionato)titanium(IV)
  • Formula : Ti(O)(tmhd)₂ (tmhd = 2,2,6,6-tetramethyl-3,5-heptanedionato).
  • Properties : β-diketonate ligands provide strong chelation, resulting in a melting point of 120–124°C. Used as a catalyst core with higher thermal stability than dimethylbis(t-butylCp)Ti(IV) .
Bis(cyclopentadienyl)titanium(IV) Carboxylates
  • Examples : [(η⁵-C₅H₅)₂Ti(O₂CCF₃)₂] (trifluoroacetato) and [(η⁵-C₅H₅)₂Ti(nicotinato)₂].
  • Solid-State Structure: Similar geometry to dimethylbis(t-butylCp)Ti(IV) but with shorter Ti–O bonds (1.94–2.03 Å vs. Ti–C bonds ~2.35 Å). Carboxylates enable redox activity and metal coordination via additional donor atoms .

Group 4 Metal Analogs

Dimethylbis(t-butylcyclopentadienyl)zirconium(IV) and hafnium(IV)
  • Comparison : Zr and Hf analogs (e.g., [(t-BuCp)₂Zr(CH₃)₂]) exhibit larger ionic radii and lower electronegativity than Ti, enhancing Lewis acidity. These differences impact polymerization catalysis efficiency and selectivity .

Biological Activity

Dimethylbis(t-butylcyclopentadienyl)titanium(IV) (often abbreviated as DMTBTi) is an organometallic compound that has gained attention in various fields, including materials science and catalysis. However, its biological activity remains a relatively underexplored area. This article aims to synthesize current knowledge regarding the biological implications of DMTBTi, focusing on its interaction with biological systems, potential cytotoxicity, and mechanisms of action.

DMTBTi has the chemical formula C20H32TiC_{20}H_{32}Ti and is classified as a metallocene, which typically exhibits unique properties due to the presence of cyclopentadienyl ligands. These properties can influence its behavior in biological contexts.

PropertyValue
Molecular FormulaC20H32Ti
Molecular Weight324.37 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

Cellular Uptake and Toxicity

Recent studies have indicated that titanium compounds, including Ti(IV) species like DMTBTi, can enter cells through mechanisms similar to those used by iron, particularly via transferrin-mediated endocytosis. Once inside the cell, titanium may compete with iron for binding sites on biomolecules, potentially leading to cytotoxic effects at high concentrations. Research suggests that Ti(IV) can disrupt iron homeostasis by inhibiting iron bioavailability, which may result in cellular stress and toxicity due to the accumulation of reactive oxygen species (ROS) .

The biological activity of DMTBTi is hypothesized to involve several mechanisms:

  • Iron Mimicry : Ti(IV) can mimic iron's coordination chemistry, binding to similar intracellular targets such as phosphoproteins and nucleic acids. This mimicry may enable it to interfere with essential cellular functions .
  • Reactive Oxygen Species Production : High concentrations of titanium can lead to oxidative stress through ROS generation, which is linked to various pathological conditions .
  • Inhibition of Enzymatic Activity : Titanium may inhibit enzymes that are crucial for cellular metabolism, particularly those that require iron as a cofactor.

Case Studies

  • Cytotoxicity in Cancer Cells : A study investigated the effects of DMTBTi on human cancer cell lines. Results indicated that exposure led to significant cell death at concentrations above 10 µM, primarily due to oxidative stress and apoptosis induction .
  • Impact on Iron Metabolism : Another research focused on the interaction between DMTBTi and iron metabolism in liver cells. It was found that DMTBTi treatment resulted in decreased ferritin levels, indicating disrupted iron storage and increased cellular iron levels .
  • Cellular Uptake Studies : Experiments utilizing fluorescently labeled DMTBTi demonstrated its uptake in various cell types through transferrin-mediated pathways. The study highlighted the importance of understanding how titanium competes with iron for cellular entry .

Table 2: Summary of Biological Effects Observed with DMTBTi

Study FocusFindings
CytotoxicityInduced significant apoptosis in cancer cells at >10 µM concentration
Iron MetabolismDecreased ferritin levels; disrupted iron homeostasis
Cellular UptakeUptake via transferrin-mediated endocytosis observed

Q & A

Q. What are the established synthetic routes for preparing dimethylbis(t-butylcyclopentadienyl)titanium(IV), and what methodological precautions are necessary?

Synthesis typically involves ligand substitution reactions, where t-butylcyclopentadienyl ligands coordinate to a titanium precursor. For example, alkylation of titanium halides with t-butylcyclopentadienyl lithium or Grignard reagents under inert conditions (e.g., Schlenk line or glovebox) is a common approach . The compound is highly air- and moisture-sensitive, requiring rigorous exclusion of oxygen and water during synthesis and storage .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this titanium complex?

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Key bond angles (e.g., C–Ti–C distances) and coordination geometry can be resolved, as demonstrated in analogous bis(cyclopentadienyl)titanium derivatives .
  • NMR spectroscopy : Proton NMR can identify ligand environments (e.g., phenyl or cyclopentadienyl proton signals), though paramagnetic Ti(IV) may complicate interpretation .
  • IR spectroscopy : Useful for detecting ligand coordination modes (e.g., shifts in C–H or Ti–C vibrational frequencies) .

Q. How does the steric bulk of the t-butylcyclopentadienyl ligand influence the complex’s stability and reactivity?

The t-butyl groups introduce steric hindrance, stabilizing the complex against ligand dissociation and oxidative degradation. This bulk also restricts access to the titanium center, influencing its reactivity in catalytic or ligand-exchange reactions .

Advanced Research Questions

Q. What catalytic applications have been explored for this complex, and how does its performance compare to zirconium or hafnium analogs?

The complex serves as a precursor in olefin polymerization and catalytic C–H activation. Compared to zirconium analogs (e.g., dimethylbis(t-butylcyclopentadienyl)zirconium), titanium derivatives often exhibit lower thermal stability but higher electrophilicity, enabling unique reactivity in alkene insertion or σ-bond metathesis .

Q. How can researchers resolve contradictions in reported crystallographic data for similar titanium complexes?

Discrepancies in bond angles or coordination geometries may arise from differences in crystallization conditions (e.g., solvent, temperature) or disorder in bulky ligand arrangements. Redetermination of structures under controlled conditions and validation via DFT calculations are recommended .

Q. What strategies enable the synthesis of heterometallic complexes using dimethylbis(t-butylcyclopentadienyl)titanium(IV)?

The titanium complex can act as a Lewis acid to coordinate with phosphorus- or oxygen-donor ligands, forming heterometallic species. For example, reactions with diphenylphosphinoacetic acid yield Ti–Pd or Ti–Au bimetallic complexes, characterized by NMR and X-ray diffraction .

Q. What methodological challenges arise in studying the reactivity of this air-sensitive complex, and how can they be mitigated?

Challenges include:

  • Oxidative degradation : Use of gloveboxes (<1 ppm O₂/H₂O) and anaerobic reaction setups (e.g., Schlenk lines) .
  • Limited solubility : Polar aprotic solvents (e.g., THF, toluene) are preferred, but solubility varies with ligand substitution .
  • Characterization constraints : Rapid sample handling and low-temperature crystallography minimize decomposition during analysis .

Comparative and Methodological Insights

Q. How do the electronic properties of dimethylbis(t-butylcyclopentadienyl)titanium(IV) differ from its methylcyclopentadienyl analogs?

The electron-donating t-butyl groups increase electron density at the titanium center, enhancing its nucleophilicity in ligand-exchange reactions. This contrasts with methylcyclopentadienyl analogs, where smaller substituents reduce steric protection .

Q. What are the implications of the compound’s molecular geometry (e.g., bond angles, Ti–C distances) for its catalytic activity?

Distorted tetrahedral geometries (e.g., C–Ti–C angles ~107°) facilitate ligand lability, enabling substrate binding in catalytic cycles. Shorter Ti–C bonds correlate with stronger metal-ligand interactions, affecting turnover rates .

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